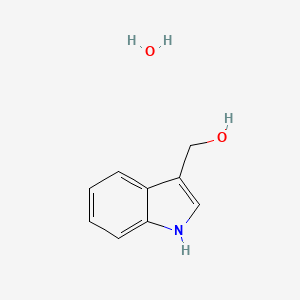
Indole-3-carbinol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-carbinol hydrate is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts . It is a bioactive compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The compound is produced by the breakdown of glucobrassicin, a glucosinolate found in these vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-3-carbinol hydrate can be synthesized through the reduction of indole-3-carboxaldehyde using sodium boron hydride in an alkyl alcohol medium . This method involves the reduction reaction under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from cruciferous vegetables followed by purification processes. The compound can also be synthesized chemically in large-scale production facilities using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Indole-3-carbinol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid.
Reduction: It can be reduced to form indole-3-methanol.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbinol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium boron hydride is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Indole-3-carbinol hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives.
Medicine: this compound is being investigated for its anti-cancer properties, particularly in breast, prostate, and cervical cancers.
Industry: The compound is used in the formulation of dietary supplements due to its potential health benefits.
Mechanism of Action
Indole-3-carbinol hydrate exerts its effects through several mechanisms:
Estrogen Metabolism: It promotes the breakdown of estrogen into less potent forms, reducing the overall estrogenic load in the body.
Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells by affecting the Akt/NF-κB signaling network.
Anti-inflammatory and Antioxidant Effects: It reduces the production of pro-inflammatory cytokines and oxidative stress markers.
Comparison with Similar Compounds
3,3’-Diindolylmethane: A major in vivo product of indole-3-carbinol hydrate with similar anti-cancer properties.
Indole-3-acetic acid: A plant hormone with different biological functions but similar structural features.
Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential therapeutic applications in hormone-related cancers . Its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1H-indol-3-ylmethanol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEVEHLSJRKSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CO.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153979 |
Source


|
| Record name | Indole-3-carbinol hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-15-6 |
Source


|
| Record name | Indole-3-carbinol hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-carbinol hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

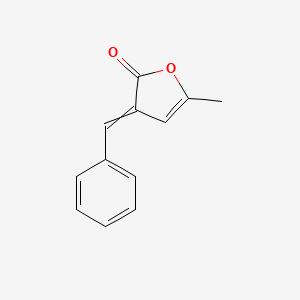
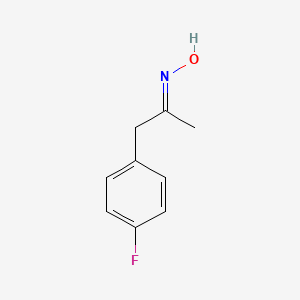
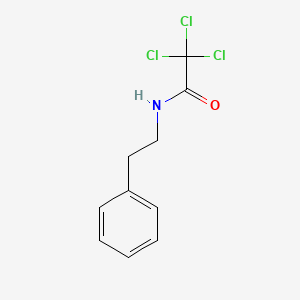
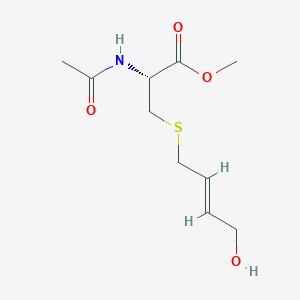
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
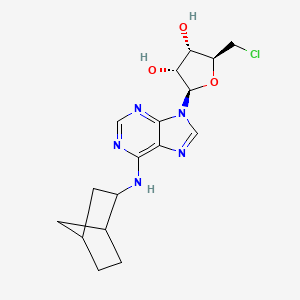
![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)
